

Application Note & Protocol: In-Situ Protein Cross-Linking in Mammalian Cells using DSSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

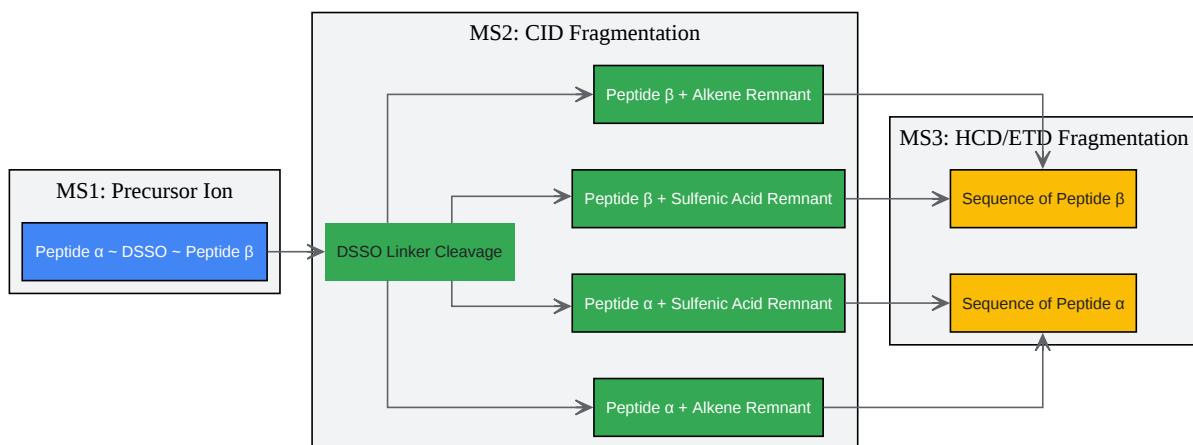
Cat. No.: B10769550

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and elucidating the structural topology of protein complexes within their native cellular environment.^{[1][2]} By covalently linking proteins that are in close proximity, XL-MS can capture transient or weak interactions that are often lost during traditional affinity purification-based methods.^[1] This approach provides distance constraints that can be used to build low-resolution models of protein structures and interaction interfaces.^{[3][4][5]}

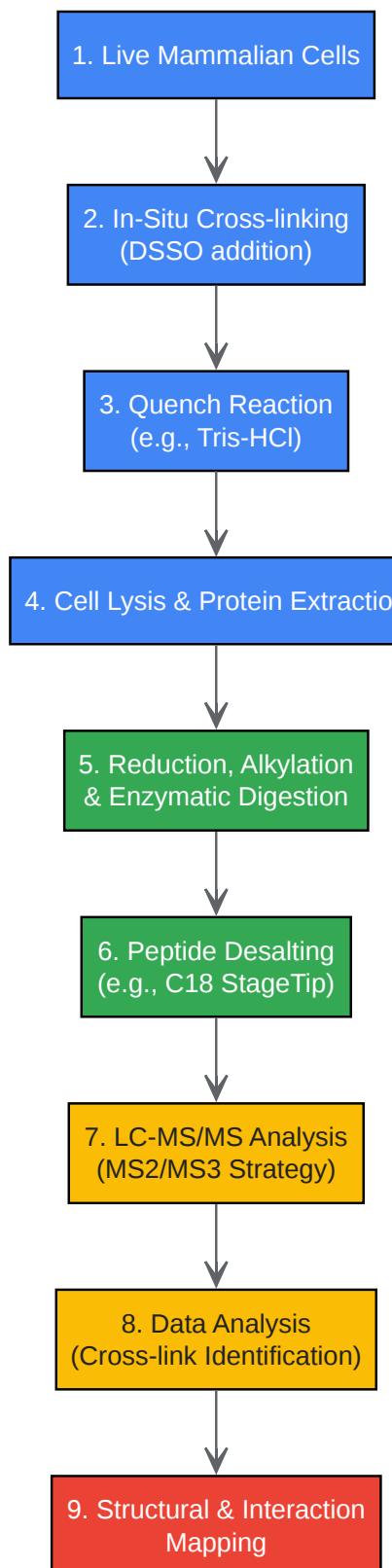

Disuccinimidyl sulfoxide (DSSO) is a membrane-permeable, MS-cleavable cross-linker that has become a valuable tool for in-situ cross-linking studies.^[1] DSSO contains two N-hydroxysuccinimide (NHS) esters that react primarily with the primary amines of lysine residues.^{[2][6]} A key advantage of DSSO is its sulfoxide bond, which is labile and can be specifically cleaved in the gas phase during collision-induced dissociation (CID) in the mass spectrometer.^{[3][6][7]} This cleavage separates the cross-linked peptides, allowing for their individual sequencing via subsequent MS/MS/MS (MS3) fragmentation, which greatly simplifies data analysis and increases the confidence of cross-link identification.^{[3][8]}

This document provides detailed protocols for performing cell-based protein cross-linking using DSSO, from live-cell treatment to sample preparation for mass spectrometry analysis.

Principle of DSSO Cross-Linking and Identification

DSSO is a homobifunctional cross-linker with two NHS esters separated by a 10.3 Å spacer arm.[6] The NHS esters react with primary amines (predominantly on lysine residues, but also possible on serine, threonine, and tyrosine) to form stable amide bonds.[4][6][9]

During tandem mass spectrometry (MS/MS), the unique sulfoxide bond in the DSSO spacer is cleaved under CID. This generates a characteristic signature in the MS2 spectrum: the original cross-linked peptide pair is separated into two individual peptides, each carrying a remnant of the DSSO linker. These fragment ions can then be selected for a further round of fragmentation (MS3) to determine their amino acid sequences. This multi-stage fragmentation strategy simplifies the complex spectra typically generated from cross-linked peptides and enables confident identification using standard database search algorithms.[3][7]



[Click to download full resolution via product page](#)

Caption: MS-cleavage of a DSSO inter-linked peptide during tandem mass spectrometry.

General Experimental Workflow

The overall workflow for a cell-based XL-MS experiment using DSSO involves several key stages, from sample preparation to data analysis. The process begins with cross-linking proteins directly in live cells to preserve native interactions. Following cell lysis, the proteome is digested, and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is then used to identify the cross-linked peptides and map the protein interaction networks.

[Click to download full resolution via product page](#)

Caption: General workflow for in-situ cross-linking mass spectrometry using DSSO.

Data Summary Tables

Table 1: Recommended DSSO Cross-Linking Conditions

Sample Type	Cell Line	DSSO Concentration (Final)	Incubation Time	Temperature	Quenching Buffer	Reference
Live Cells	HEK293T	~2.5 mM	1 hour	4°C	50 mM Tris-HCl, pH 8	[1][10]
Live Cells	HEK293T	3 mM	1 hour	4°C	Not specified	[11]
Purified Protein	Bovine Serum Albumin (BSA)	1:1 molar ratio (protein amine:DSSO)	1 hour	Room Temp.	20 mM Ammonium Bicarbonate	[1][10]
Purified Complex	Yeast 20S Proteasome	~1 mM	0.5 - 16 hours (overnight)	Not specified	Ammonium Bicarbonate	[3]

Table 2: Key Properties of DSSO Cross-Linker

Property	Description	Reference
Molecular Weight	388.35 g/mol	[6]
Spacer Arm Length	10.3 Å	[6]
Reactive Groups	N-hydroxysuccinimide (NHS) Esters	[6]
Target Residues	Primary amines (-NH ₂) on Lysine (K), Serine (S), Threonine (T), Tyrosine (Y)	[4][9]
Cleavability	MS-cleavable (CID) at sulfoxide bond	[3][6]
Solubility	Soluble in DMSO or DMF	[6]
Cell Permeability	Membrane-permeable	[1]

Detailed Experimental Protocols

Protocol 1: In-Situ Cross-Linking of Mammalian Cells

This protocol is adapted from studies using HEK293T cells and can be optimized for other cell lines.[1][10]

Materials and Reagents:

- Mammalian cells (e.g., HEK293T)
- Phosphate-Buffered Saline (PBS), ice-cold
- Hypotonic Buffer (10 mM HEPES pH 8.0, 10 mM NaCl, 1 mM MgCl₂, 0.5 mM DTT, Protease Inhibitors)
- DSSO (**Disuccinimidyl sulfoxide**)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Quenching Buffer (1 M Tris-HCl, pH 8.0)

- Cell scraper and centrifuge

Procedure:

- Cell Harvest: Culture cells to ~80-90% confluence. For a typical experiment, start with approximately 50 million cells.[1][10] Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cell Suspension: Harvest cells by scraping and transfer to a conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Resuspension: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold hypotonic buffer per 50 million cells.[1][10]
- DSSO Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[6]
- Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to achieve the desired final concentration (e.g., for a ~2.5 mM final concentration, add 50 µL of 50 mM DSSO to the 1 mL cell suspension).[1][10]
- Incubation: Incubate the reaction mixture for 1 hour at 4°C with gentle end-to-end rotation.[1][10] Note: Optimal incubation time and temperature may need to be determined empirically for different cell types and target complexes.[11]
- Quenching: Terminate the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0).[1] Incubate for 15 minutes at 4°C with gentle rotation to quench any unreacted DSSO.
- Cell Lysis: Proceed immediately to your standard cell lysis and protein extraction protocol. This can be a whole-cell lysis or a subcellular fractionation protocol, such as chromatin or mitochondrial isolation, depending on the biological question.[1][4]

Protocol 2: Protein Digestion for Mass Spectrometry

Materials and Reagents:

- Lysis buffer compatible with downstream digestion (e.g., containing 8 M Urea)

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
- Trypsin, MS-grade
- Formic Acid (FA)
- C18 StageTips or equivalent for desalting

Procedure:

- Denaturation, Reduction, and Alkylation:
 - Lyse the cross-linked cell pellet in a denaturing buffer (e.g., 8 M Urea).
 - Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes.
 - Alkylate cysteine residues by adding IAA to a final concentration of 10-20 mM and incubating for 30 minutes at room temperature in the dark.
- Enzymatic Digestion:
 - Dilute the sample with digestion buffer to reduce the urea concentration to < 2 M.
 - Add MS-grade trypsin at a ratio of 1:50 or 1:100 (enzyme:protein, w/w).
 - Incubate overnight (12-16 hours) at 37°C.
- Digestion Quench and Desalting:
 - Quench the digestion by adding formic acid to a final concentration of 1-5%.
 - Centrifuge the sample to pellet any precipitate.

- Desalt the resulting peptide mixture using a C18 StageTip or other solid-phase extraction method.
- Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS analysis.

Data Analysis and Interpretation

Analysis of XL-MS data requires specialized software capable of handling the complexity of cross-linked peptide spectra. Tools like MeroX, XlinkX, and Proteome Discoverer with specific nodes are designed to identify the characteristic fragmentation patterns of DSSO.[\[6\]](#)[\[7\]](#)[\[12\]](#)

The analysis identifies three main types of cross-linked products:

- Inter-protein cross-links: Peptides from two different proteins are linked, identifying a protein-protein interaction.
- Intra-protein cross-links: Peptides from the same protein are linked, providing distance constraints on the protein's three-dimensional structure.
- Mono-linked (Dead-end) peptides: One end of the DSSO molecule has reacted with a peptide, while the other end has been hydrolyzed.[\[7\]](#)

Caption: Types of cross-links identified and the structural information they provide.

Application Example: Mapping Protein Interactions in Human Chromatin

A significant application of in-situ DSSO cross-linking is the mapping of native protein complexes in live human cells.[\[1\]](#) By applying this workflow to HEK293T cells and isolating chromatin, researchers have successfully recapitulated known interactions and discovered novel ones within nucleosomes and other chromatin-associated complexes.[\[1\]](#) The identified inter-protein cross-links provide a spatial interaction map, revealing how different proteins assemble to regulate chromatin structure and function. For example, cross-links can confirm direct interactions between histone proteins and chromatin remodeling factors in their native state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selective cross-linking of coinciding protein assemblies by in-gel cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Note & Protocol: In-Situ Protein Cross-Linking in Mammalian Cells using DSSO]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10769550#cell-based-protein-cross-linking-with-dsso>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com